

# Thermodynamic Profile of 1-lodobutane Formation: A Technical Guide

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Compound of Interest		
Compound Name:	1-lodobutane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of **1-iodobutane**. The document presents key quantitative data in a structured format, details relevant experimental methodologies, and visualizes the logical workflow for data determination. This information is crucial for professionals in research and development who require a thorough understanding of the energetic properties of this compound for applications in chemical synthesis and drug development.

## **Core Thermodynamic Data**

The formation of **1-iodobutane** from its constituent elements in their standard states is an exothermic process. The key thermodynamic parameters at standard conditions (298.15 K and 1 bar) are summarized below.

The formation reaction from elements in their standard states is:

 $4 \text{ C(graphite)} + 4.5 \text{ H}_2(g) + 0.5 \text{ I}_2(s) \rightarrow \text{ C}_4\text{H}_9\text{I(I)}$ 

Table 1: Standard Thermodynamic Data for the Formation of 1-lodobutane (liquid) at 298.15 K



Thermodynamic Parameter	Symbol	Value	Units
Standard Enthalpy of Formation	ΔΗ	-52	kJ/mol
Standard Entropy of Formation	ΔS	-268.4	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG	27.9	kJ/mol

Note: The standard molar entropy of **1-iodobutane** was estimated using the Joback group contribution method as a direct experimental value was not readily available in the surveyed literature.

Table 2: Standard Molar Entropies of Reactants and Product at 298.15 K

Substance	Formula	State	Standard Molar Entropy (S°) [J/(mol·K)]
Carbon	С	graphite	5.74
Hydrogen	H <sub>2</sub>	gas	130.7
Iodine	12	solid	116.1
1-lodobutane	C4H9I	liquid	224.8 (Estimated)

# **Experimental Protocols**

The determination of the thermodynamic data presented above relies on precise experimental techniques. While specific protocols for the direct formation of **1-iodobutane** from its elements are not commonly detailed, the principles can be understood through analogous thermochemical measurements, such as reaction calorimetry.

### **Reaction Calorimetry for Enthalpy of Reaction**



A common method to determine enthalpy changes is reaction calorimetry. This technique measures the heat evolved or absorbed during a chemical reaction. For a reaction involving **1-iodobutane**, such as its reaction with a nucleophile, a Setaram C80 Calvet calorimeter or a similar instrument can be employed.

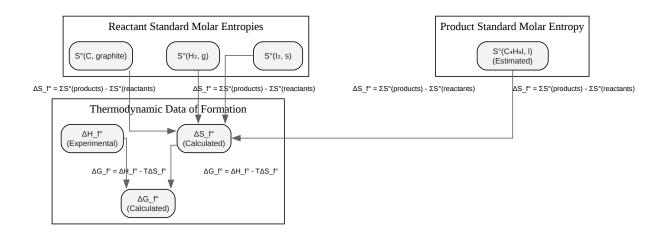
#### Methodology:

- Sample Preparation: Stock solutions of the reactants (e.g., **1-iodobutane** in a suitable solvent like acetonitrile, and the nucleophile in the same solvent) are prepared with known concentrations. All preparations should be conducted in a controlled environment, such as a glove box, to prevent contamination and evaporation.
- Calorimeter Setup: A C80 vessel, which has two compartments, is charged with the stock solutions. Typically, 1.0 mL of the 1-iodobutane solution is placed in one compartment, and 1.0 mL of the nucleophile solution is in the other. A reference vessel is charged with the pure solvent.
- Thermal Equilibration: The sealed vessels are placed in the calorimeter at a constant temperature (e.g., 30 °C) and allowed to reach thermal equilibrium, indicated by a stable heat flow baseline.
- Reaction Initiation: The reaction is initiated by inverting the calorimeter to mix the reactants.
- Data Acquisition: The heat flow resulting from the reaction is measured over time until the signal returns to the baseline.
- Data Analysis: The heat flow data is integrated to determine the total heat of the reaction.
   This data can be analyzed using software to obtain both kinetic and thermodynamic information. The reaction enthalpy is calculated from the total heat evolved or absorbed and the known amount of the limiting reactant.

## **Mandatory Visualizations**

The following diagrams illustrate the logical workflow for determining the thermodynamic properties of **1-iodobutane** formation and the experimental setup for calorimetry.

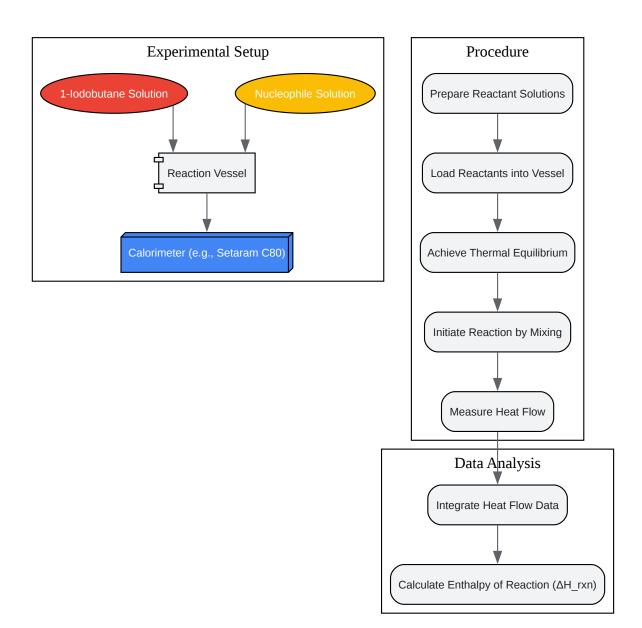




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Workflow for Thermodynamic Data Calculation





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#### Calorimetry Experimental Workflow

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